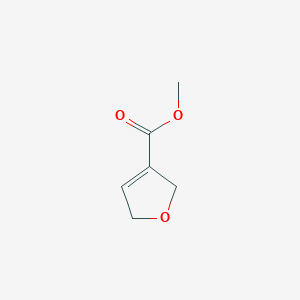

3-Methoxycarbonyl-2,5-di-hydrofuran

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of 3-methoxycarbonyl-2,5-dihydrofuran derivatives involves the reaction of 1,3-dicarbonyl compounds with oxalyl halides in the presence of magnesium chloride, leading to regio- and stereospecifically produced alkylidenebutenolides and 4-alkoxycarbonyl-5-aryl-2,3-dioxo-2,3-dihydrofurans. Malondiamides react with oxalyl chloride to yield 2,3-dioxo-2,3-dihydrofurans, demonstrating the versatility of this synthesis approach in producing complex furan derivatives with potential applications in organic synthesis and material science (Saalfrank et al., 1991).

Molecular Structure Analysis

The molecular structure of 5-(4-Chlorophenyl)-4-methoxycarbonyl-2,3-dioxo-2,3-dihydrofuran, a related compound, has been elucidated through X-ray crystallography, highlighting the detailed geometric parameters and providing insights into the electronic structure and potential reactivity of the molecule. This analysis is crucial for understanding the chemical behavior and applications of 3-methoxycarbonyl-2,5-dihydrofuran derivatives (Saalfrank et al., 1991).

Chemical Reactions and Properties

3-Methoxycarbonyl-2,5-dihydrofuran undergoes various chemical reactions, including electrophilic cyclization and palladium-catalyzed reactions, to produce cis or trans 2,5-disubstituted tetrahydrofurans and substituted 2,3-dihydrofurans and benzofurans. These reactions demonstrate the compound's reactivity and versatility in organic synthesis (Iqbal et al., 1991), (Yoshida et al., 2004).

Physical Properties Analysis

The thermochemical properties of methoxyfurans, including 3-methoxycarbonyl-2,5-dihydrofuran, have been studied using computational chemistry. These studies provide valuable information on the stability, reaction paths, and chemical kinetics of these compounds, which is essential for their application in biofuel synthesis and other areas (Hudzik & Bozzelli, 2010).

Chemical Properties Analysis

The chemical properties of 3-methoxycarbonyl-2,5-dihydrofuran and its derivatives are characterized by their reaction mechanisms, including oxidative cyclization-alkoxycarbonylation and cycloisomerization-hydromethoxylation, leading to various functionalized tetrahydrofurans. These properties underscore the compound's utility in synthetic organic chemistry and potential applications in developing new materials and bioactive molecules (Gabriele et al., 2000).

科学的研究の応用

Synthesis of Substituted Dihydrofurans and Benzofurans

One of the primary applications of 3-Methoxycarbonyl-2,5-dihydrofuran derivatives is in the facile synthesis of substituted 2,3-dihydrofurans and benzofurans. The palladium-catalyzed reaction of propargylic carbonates with nucleophiles is a noteworthy method, efficiently transforming various substituted propargylic carbonates and nucleophiles into their corresponding products. This approach has been demonstrated by Yoshida et al. (2004, 2005), who highlighted the versatility and efficiency of this methodology in producing complex dihydrofuran structures (Yoshida, Morishita, Fujita, & Ihara, 2004); (Yoshida, Morishita, Fujita, & Ihara, 2005).

Aromatization and Stability Studies

Sharipov et al. (2018) explored the aromatization of 2,2,5-trialkyl-substituted 2,5-dihydrofurans, revealing insights into their stabilization. They found that certain substitutions on the 2,5-dihydrofuran nucleus could facilitate auto-oxidation processes leading to aromatization, which is crucial for the synthesis of furan derivatives with enhanced stability (Sharipov, Davidova, & Valeev, 2018).

Intramolecular Hydroalkoxylation for Dihydrofuran Synthesis

The gold-catalyzed intramolecular hydroalkoxylation of hydroxyallenic esters, as investigated by Eom, Kang, and Lee (2010), represents another innovative application, producing 2-alkyl- and aryl-3-ethoxycarbonyl-2,5-dihydrofurans in good to excellent yields. This method underscores the compound's utility in constructing architecturally complex dihydrofuran motifs with high selectivity and efficiency (Eom, Kang, & Lee, 2010).

Applications in Biomass Conversion and Polymer Production

A broader application of 3-Methoxycarbonyl-2,5-dihydrofuran derivatives is in the conversion of plant biomass into valuable chemicals and fuels. Chernyshev, Kravchenko, and Ananikov (2017) reviewed advances in the synthesis of 5-hydroxymethylfurfural (HMF) and its derivatives from biomass, highlighting the potential of these compounds, including 2,5-dihydrofuran derivatives, as alternative feedstocks for the chemical industry. The versatility of these compounds opens doors to sustainable sources for polymers, functional materials, and fuels, indicating a promising direction for green chemistry (Chernyshev, Kravchenko, & Ananikov, 2017).

特性

IUPAC Name |

methyl 2,5-dihydrofuran-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O3/c1-8-6(7)5-2-3-9-4-5/h2H,3-4H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHFWPMYLBNXJBG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CCOC1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(3-Chlorobenzyl)sulfanyl]aniline](/img/structure/B2491542.png)

![N-[(5-Methyl-1-propan-2-ylpyrazol-4-yl)methyl]-N-[1-(2-methylpropyl)pyrazol-4-yl]prop-2-enamide](/img/structure/B2491543.png)

![3-(1-(2-phenylbutanoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2491550.png)

![N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-3,4-dimethylbenzenesulfonamide](/img/structure/B2491554.png)

![2-[3-[[3-(Trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]acetamide](/img/structure/B2491556.png)

![2-((3-(3,5-dimethylphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(4-fluorobenzyl)acetamide](/img/structure/B2491560.png)